molecular formula C26H20FN3O3 B2743564 2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1326909-82-3

2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2743564
CAS No.: 1326909-82-3
M. Wt: 441.462
InChI Key: GJCQUTMVJQEKQP-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole is further functionalized at position 3 with a 4-(propan-2-yloxy)phenyl group and at position 5 with a 4-fluorophenyl moiety. The oxadiazole ring acts as a bioisostere for ester or amide groups, offering resistance to enzymatic degradation . The dihydroisoquinolinone core provides rigidity, which may optimize binding interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-16(2)32-20-13-7-17(8-14-20)24-28-25(33-29-24)23-15-30(19-11-9-18(27)10-12-19)26(31)22-6-4-3-5-21(22)23/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCQUTMVJQEKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting with the preparation of the isoquinolin-1(2H)-one core. This is followed by the introduction of the oxadiazole ring and the subsequent attachment of the fluorophenyl and isopropoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Structural Characteristics

The molecular structure of the compound can be represented as follows:C26H20FN3O3\text{C}_{26}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}This structure includes:

  • Fluorophenyl moiety : Enhances lipophilicity and biological activity.
  • Oxadiazole ring : Known for its antimicrobial and anticancer properties.
  • Dihydroisoquinoline framework : Associated with neuroprotective effects.

Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities. The specific compound under discussion is expected to demonstrate:

  • Antimicrobial Activity : Similar oxadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : The presence of the oxadiazole moiety is linked to potential anticancer properties, making it a candidate for further investigation in cancer therapy .
  • Neuroprotective Properties : The dihydroisoquinoline structure may confer neuroprotective effects, suggesting applications in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that create the oxadiazole ring and integrate the dihydroisoquinoline framework. Key synthetic pathways include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Subsequent modifications to introduce the fluorophenyl and propan-2-yloxy groups.

The ability to derivatize this compound allows for the exploration of various analogs with enhanced biological properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds:

  • Antibacterial Studies : Research has shown that hybrids with oxadiazole structures effectively inhibit Helicobacter pylori, a bacterium associated with gastric ulcers . In one study, compounds demonstrated inhibition zones ranging from 27 mm to 32 mm against resistant strains.
  • Antitumor Research : Compounds with similar structural features have been tested for their ability to inhibit tumor growth in vitro. For instance, derivatives that include both oxadiazole and dihydroisoquinoline frameworks exhibited significant cytotoxicity against cancer cell lines .
  • Neuroprotective Studies : Investigations into dihydroisoquinoline derivatives have revealed their potential to protect neuronal cells from oxidative stress, indicating possible therapeutic uses in conditions like Alzheimer's disease .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one :

Compound NameStructure FeaturesBiological Activity
1,3,4-Oxadiazole DerivativesContains oxadiazole ringAntimicrobial, Antitumor
Dihydroisoquinoline DerivativesIsoquinoline backboneNeuroprotective effects
Propan-2-yloxyphenyl CompoundsAlkoxy substitutionAnti-inflammatory properties

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The following compounds share structural motifs with the target molecule:

Compound Name Core Structure Oxadiazole/Triazole Substituent Key Functional Groups Molecular Weight (g/mol) H-Bond Acceptors
Target Compound 1,2-Dihydroisoquinolin-1-one 3-[4-(Propan-2-yloxy)phenyl] 4-Fluorophenyl, Oxadiazole ~420 (estimated) 6 (estimated)
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one Phthalazin-1-one 3-(4-Methoxyphenyl) Methoxy, Oxadiazole 396.4 6
2-({4-(4-Chlorophenyl)-5-[(Quinolin-8-yloxy)methyl]-4H-1,2,4-Triazol-3-yl}sulfanyl)-1-phenylethanone 1,2,4-Triazole 4-(4-Chlorophenyl), Quinolinyloxy Chlorophenyl, Thioether 447.9 (calculated) 7
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole 4-(Phenylsulfonyl)phenyl Difluorophenyl, Sulfonyl ~480 (estimated) 8

Key Observations:

  • Substituent Effects: Propan-2-yloxy vs. Methoxy: The bulkier propan-2-yloxy group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to the methoxy analog (clogP ~2.8), which may improve blood-brain barrier penetration . Fluorophenyl vs.

Research Findings and Data Gaps

  • Crystallographic Data: No direct evidence for the target compound’s crystal structure, but SHELX refinement methods (widely used for heterocycles, as in ) could elucidate conformational preferences.
  • Biological Activity: Limited data on the target compound’s efficacy. Analogs like show moderate activity in kinase assays (IC₅₀ ~100 nM), suggesting the target may exhibit similar potency.
  • SAR Trends :
    • Oxadiazole vs. Triazole : Oxadiazoles generally exhibit higher metabolic stability but lower hydrogen-bonding capacity than triazoles .
    • Substituent Position : Para-substitution on phenyl rings (e.g., 4-fluorophenyl) optimizes steric and electronic interactions in binding pockets compared to ortho/meta positions .

Biological Activity

The compound 2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex heterocyclic organic molecule that integrates a fluorophenyl moiety and an oxadiazole ring within a dihydroisoquinoline framework. This unique structure suggests a potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

This compound features several notable structural elements:

  • Fluorophenyl Group : Typically enhances lipophilicity and biological activity.
  • Oxadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Dihydroisoquinoline Backbone : Associated with neuroprotective effects and other pharmacological activities.

Anticancer Activity

Recent studies indicate that derivatives of oxadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some oxadiazole derivatives range from 0.12 to 2.78 µM, indicating strong potential for therapeutic applications .
  • Mechanism of Action : Western blot analyses have suggested that certain derivatives increase p53 expression and activate apoptotic pathways, leading to cell death in cancerous cells .

Antimicrobial Activity

The oxadiazole ring is also associated with antimicrobial properties. Compounds similar to the target molecule have demonstrated:

  • Broad-Spectrum Activity : Enhanced activity against gram-positive bacteria compared to gram-negative strains. This suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies

Several studies have investigated the biological activity of compounds related to the target molecule:

  • Study on Oxadiazole Derivatives :
    • Objective : Evaluate the anticancer effects of 1,2,4-oxadiazole derivatives.
    • Findings : Compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. Notably, some analogs showed higher activity against MCF-7 cells than traditional drugs .
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy of synthesized oxadiazole compounds.
    • Results : Certain compounds demonstrated significant inhibition against HUH7 liver carcinoma cells with IC50 values lower than that of 5-Fluorouracil, showcasing their potential as effective therapeutic agents .

Comparative Analysis

A comparative analysis of similar compounds highlights the biological activity associated with different structural features:

Compound NameStructure FeaturesBiological Activity
1,3,4-Oxadiazole DerivativesContains oxadiazole ringAntimicrobial, Antitumor
Dihydroisoquinoline DerivativesIsoquinoline backboneNeuroprotective effects
Propan-2-yloxyphenyl CompoundsAlkoxy substitutionAnti-inflammatory properties

This table illustrates the diverse potential of compounds featuring the oxadiazole moiety alongside other functional groups.

Q & A

Q. How does the propan-2-yloxy group influence pharmacokinetic properties in preclinical models?

  • Method : Compare logP values (e.g., 3.5 vs. 2.8 for methoxy analogs) using shake-flask assays . Perform PAMPA permeability and plasma protein binding (equilibrium dialysis) to assess bioavailability. In vivo PK studies in rodents (IV/PO dosing) validate computational predictions .

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